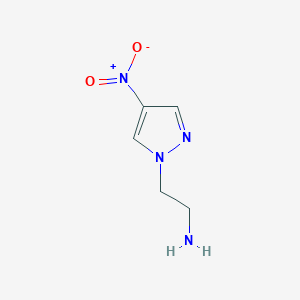

2-(4-nitro-1H-pyrazol-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTQKSKBFGFMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302932 | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002033-53-5 | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine

De Novo Synthetic Routes to the Core Structure

De novo synthesis involves the sequential or convergent construction of the target molecule, including the formation of the pyrazole (B372694) ring itself, the introduction of the ethanamine side chain, and the nitration of the heterocyclic core.

The foundational method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.govmdpi.com The most common variant, the Knorr pyrazole synthesis, utilizes a 1,3-dicarbonyl compound (or its synthetic equivalent) and hydrazine.

For the de novo synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine, a substituted hydrazine would be required. A plausible precursor is (2-aminoethyl)hydrazine or a protected version thereof. This bidentate nucleophile would react with a 1,3-dicarbonyl compound to form the pyrazole ring with the ethanamine moiety already attached at the N1 position. The reaction generally proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com

Table 1: General De Novo Pyrazole Ring Formation

| Reactant 1 | Reactant 2 | Key Step | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Cyclocondensation | Substituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Cyclocondensation & Oxidation | Substituted Pyrazole |

In a de novo strategy, the ethanamine side chain can be incorporated in two primary ways:

Via the Hydrazine Precursor: As mentioned above, using a hydrazine already bearing the desired side chain, such as (2-aminoethyl)hydrazine, directly installs the moiety during ring formation. This requires the synthesis of the substituted hydrazine, which can be challenging.

Post-Cyclization Modification: An alternative is to use a hydrazine with a precursor functional group. For example, reacting 2-hydrazinoethanol with a 1,3-dicarbonyl compound would yield a 2-(pyrazol-1-yl)ethanol derivative. The terminal hydroxyl group can then be converted to an amine through standard functional group interconversions, such as conversion to a halide or tosylate followed by nucleophilic substitution with an azide (B81097) (followed by reduction) or ammonia. A similar strategy involves reacting a nitropyrazole with 2-bromoethanol. mdpi.com

The nitration of the pyrazole ring is a critical step, as the nitro group is a key functional handle. Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. cdnsciencepub.comglobalresearchonline.net The synthesis of 4-nitropyrazole from pyrazole is well-documented and can be achieved using various nitrating agents. google.com

Common nitration methods include:

Mixed Acid Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classic and effective method. guidechem.comresearchgate.net The reaction can, however, be highly exothermic. researchgate.net

Fuming Nitric Acid/Oleum: A "one-pot, two-step" method using fuming nitric acid and fuming sulfuric acid (oleum) has been developed to improve yields and optimize conditions. guidechem.comresearchgate.netenergetic-materials.org.cn

Acetyl Nitrate (B79036): Nitration with "acetyl nitrate," generated from nitric acid and acetic anhydride, can selectively nitrate the 4-position of the pyrazole ring. cdnsciencepub.com

Alternative Methods: Other reported methods include using 4-iodopyrazole (B32481) as a starting material with fuming nitric acid over a solid catalyst like zeolite or silica. guidechem.comnih.gov

The choice of nitrating agent and reaction conditions can be optimized to achieve high yields of the desired 4-nitropyrazole intermediate.

Table 2: Comparison of Nitration Methods for Pyrazole

| Nitrating Agent | Conditions | Yield | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 90°C, 6 hours | 56% | guidechem.com |

| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | 85% | guidechem.comenergetic-materials.org.cn |

| N-nitropyrazole rearrangement | H₂SO₄, 90°C, 24 hours | - | guidechem.com |

Precursor-Based Synthesis and Derivatization

This approach is often more direct and involves modifying existing, readily available chemical structures.

A synthetic strategy can be devised starting from a simple amine precursor like 2-aminoethanol. The primary amine could be protected, and the hydroxyl group converted into a hydrazine moiety. This substituted hydrazine would then undergo a cyclocondensation reaction as described in section 2.1.1 to form the pyrazole ring. The final steps would involve nitration of the ring and deprotection of the primary amine to yield the target compound. This method places the emphasis on building the heterocycle onto a pre-existing side-chain precursor.

The most common and arguably most efficient route to this compound starts with the pre-formed 4-nitro-1H-pyrazole intermediate. exsyncorp.com The synthesis is completed by introducing the ethanamine side chain via N-alkylation of the pyrazole ring.

The pyrazole nitrogen atom can be deprotonated with a suitable base to form a nucleophilic pyrazolide anion, which then reacts with an electrophilic two-carbon unit. scispace.com Common alkylating agents for this purpose include 2-haloethylamines or their precursors.

A typical reaction sequence is:

N-Alkylation: 4-nitro-1H-pyrazole is reacted with a compound such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993) (or their hydrochloride salts in the presence of a base) in a suitable solvent. vulcanchem.com

Alternative Alkylation: An alternative involves alkylating 4-nitro-1H-pyrazole with 2-bromoethanol. mdpi.com The resulting 2-(4-nitro-1H-pyrazol-1-yl)ethanol is then converted to the target amine, for instance, via a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion of the alcohol to a leaving group and subsequent amination.

This precursor-based approach is often preferred due to the commercial availability of 4-nitropyrazole and the reliability of N-alkylation reactions on the pyrazole ring.

Table 3: Precursor-Based Synthesis via N-Alkylation

| Pyrazole Intermediate | Alkylating Agent | Key Reaction | Product |

|---|---|---|---|

| 4-nitro-1H-pyrazole | 2-chloroethylamine HCl | Nucleophilic Substitution | This compound |

| 4-nitro-1H-pyrazole | 2-bromoethanol | Nucleophilic Substitution | 2-(4-nitro-1H-pyrazol-1-yl)ethanol |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions for the N-alkylation of pyrazoles is a well-explored area in academic research. The key variables that are typically fine-tuned to maximize reaction yields and minimize side products include the catalytic system, solvent, temperature, and reaction time.

The N-alkylation of pyrazoles is often facilitated by a catalyst, which can be broadly categorized as a base, an acid, or a phase-transfer catalyst.

Base Catalysis: The most common approach involves the deprotonation of the pyrazole N-H proton using a base to form a more nucleophilic pyrazolate anion, which then reacts with the alkylating agent. The choice of base is critical and can significantly impact the reaction outcome.

Inorganic Bases: Strong inorganic bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are frequently used. NaH is a powerful, non-nucleophilic base that can effectively deprotonate the pyrazole ring, often leading to high yields. K₂CO₃ is a milder base and is often used in polar aprotic solvents like DMF or acetonitrile (B52724).

Organic Bases: Organic bases such as triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed, particularly when milder reaction conditions are desired.

The selection of the base can influence the regioselectivity of the alkylation in unsymmetrical pyrazoles, although for the symmetrical 4-nitropyrazole, this is not a concern.

Acid Catalysis: While less common for simple N-alkylations with alkyl halides, acid catalysis can be employed with specific alkylating agents like trichloroacetimidates. Brønsted acids such as camphorsulfonic acid (CSA) have been shown to catalyze the N-alkylation of pyrazoles with these reagents. This method offers an alternative to base-mediated reactions, particularly when the substrate is sensitive to basic conditions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. In the context of N-alkylation of pyrazoles, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to transfer the pyrazolate anion from a solid or aqueous phase to an organic phase where the alkylating agent is present. This method can lead to higher reaction rates, milder reaction conditions, and is particularly useful for solvent-free or biphasic systems, aligning with green chemistry principles.

Ionic Liquids as Catalysts: Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. They can facilitate N-alkylation reactions by providing a polar environment that can stabilize charged intermediates. Their negligible vapor pressure and potential for recyclability make them an attractive option from a green chemistry perspective.

The following table summarizes the catalytic systems that could be employed for the synthesis of a protected precursor to this compound.

| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Base Catalysis | Sodium Hydride (NaH) | Anhydrous THF or DMF, 0 °C to room temperature | High reactivity, good yields | Requires anhydrous conditions, handling of a pyrophoric reagent |

| Base Catalysis | Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile, room temperature to 80 °C | Milder conditions, readily available | May require higher temperatures and longer reaction times |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Biphasic system (e.g., Toluene/Water) or solvent-free, with a solid base (e.g., KOH) | Milder conditions, potential for solvent-free synthesis | Catalyst separation may be required |

| Ionic Liquids | [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) | Neat or with a co-solvent, room temperature to elevated temperatures | Recyclable catalyst/solvent, can enhance reaction rates | Viscosity, cost, and potential toxicity of some ionic liquids |

The choice of solvent plays a pivotal role in the N-alkylation of pyrazoles, influencing the reaction rate, yield, and in some cases, regioselectivity. The solvent's polarity, ability to solvate ions, and boiling point are all important considerations.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions. Their high polarity helps to dissolve the pyrazole and the base, and they can stabilize the transition state of the Sₙ2 reaction, thereby accelerating the reaction rate. DMF is often the solvent of choice due to its high boiling point, which allows for a wider range of reaction temperatures.

Aprotic Solvents: Less polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are also used, particularly with strong bases like NaH. THF is a good choice for reactions at lower temperatures.

Protic Solvents: Protic solvents such as ethanol (B145695) and water are generally avoided in base-catalyzed N-alkylation with strong bases, as they can react with the base and the pyrazolate anion. However, in some green chemistry approaches, water can be used as a solvent, especially in microwave-assisted synthesis.

Solvent-Free Conditions: In line with green chemistry principles, performing the reaction without a solvent is highly desirable. This can be achieved using techniques like phase-transfer catalysis or by simply heating the reactants together, sometimes with microwave irradiation.

The table below illustrates the potential effects of different solvents on the N-alkylation of 4-nitropyrazole.

| Solvent | Polarity | Typical Reaction Conditions | Impact on Reaction |

|---|---|---|---|

| Dimethylformamide (DMF) | High | Room temperature to 100 °C | Excellent for dissolving reactants and promoting Sₙ2 reactions. |

| Acetonitrile (MeCN) | High | Room temperature to reflux | Good alternative to DMF, often used with milder bases. |

| Tetrahydrofuran (THF) | Moderate | 0 °C to reflux | Suitable for use with strong bases like NaH. |

| Toluene | Low | Room temperature to reflux | Often used in phase-transfer catalysis. |

| Water | High (Protic) | Microwave-assisted synthesis | Green solvent, but may not be suitable for all catalytic systems. |

| Solvent-Free | N/A | Elevated temperatures, often with microwave or ultrasound | Highly desirable from a green chemistry perspective, reduces waste. |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Atom Economy: The ideal synthetic route would have a high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product. The N-alkylation of 4-nitropyrazole is generally an atom-economical reaction, especially if the protecting group can be removed efficiently.

Use of Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents and reagents. This could involve replacing toxic solvents like DMF with greener alternatives such as water or ionic liquids, or using less hazardous bases.

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields. Microwave-assisted N-alkylation of pyrazoles has been reported to be highly efficient.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates through the phenomenon of acoustic cavitation, which creates localized high temperatures and pressures. This can be particularly effective in heterogeneous reactions.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reagents. The development of recyclable catalysts, such as some ionic liquids or solid-supported catalysts, further enhances the green credentials of a synthetic process.

Solvent-Free Reactions: As previously mentioned, eliminating the solvent altogether is a major goal of green chemistry. Solvent-free N-alkylation of pyrazoles under phase-transfer catalysis or with microwave irradiation represents a significant step towards a more sustainable synthesis.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Reactivity and Mechanistic Investigations of 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine

Reactivity of the Primary Amine Functionality

The terminal primary amine (-NH2) of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is central to the derivatization of the molecule, allowing for the construction of more complex structures.

Nucleophilic Acyl Substitution Reactions

The primary amine undergoes nucleophilic acyl substitution with a range of acylating agents, such as acyl chlorides, acid anhydrides, and esters, to yield stable amide derivatives. science.govorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This addition step forms a tetrahedral intermediate, which subsequently collapses by eliminating a leaving group (e.g., chloride, carboxylate, or alkoxide) to produce the corresponding N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]amide. sphinxsai.comnih.gov

These reactions are typically conducted in an inert solvent, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and drive the reaction to completion. The specific conditions can be tailored based on the reactivity of the acylating agent.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product Class | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-Acetylated Amide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine), 0°C to RT |

| Benzoyl Chloride | N-Benzoylated Amide | Inert solvent (e.g., DCM), base (e.g., pyridine), RT |

| Acetic Anhydride | N-Acetylated Amide | Neat or in a solvent (e.g., acetic acid), RT or gentle heating |

| Ethyl Acetate | N-Acetylated Amide | Methanol, reflux |

Condensation and Imine Formation Reactions

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egekb.eg This reaction is a cornerstone of synthetic chemistry for creating new carbon-nitrogen double bonds. The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a trace amount of acid, yields the stable imine product. jocpr.com

The reaction is generally reversible and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent, to drive the equilibrium toward the product. A wide variety of aromatic and aliphatic carbonyl compounds can be employed. nih.govresearchgate.net

Table 2: Examples of Imine Formation Reactions

| Carbonyl Compound | Product | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-Benzylidene-2-(4-nitro-1H-pyrazol-1-yl)ethanamine | Ethanol (B145695), reflux, catalytic acetic acid |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-2-(4-nitro-1H-pyrazol-1-yl)ethanamine | Ethanol, reflux |

| Acetone | N-Isopropylidene-2-(4-nitro-1H-pyrazol-1-yl)ethanamine | Methanol, RT |

| Cyclohexanone | N-Cyclohexylidene-2-(4-nitro-1H-pyrazol-1-yl)ethanamine | Toluene, reflux with Dean-Stark trap |

Alkylation and Arylation Pathways

The primary amine can, in principle, be alkylated or arylated through nucleophilic substitution reactions with alkyl halides or activated aryl halides. However, the reactivity of N-substituted pyrazoles is complex. The pyrazole (B372694) ring itself contains a second nitrogen atom (N-2) which is also nucleophilic. In the case of 1-substituted pyrazoles, alkylation often occurs at the N-2 position, leading to the formation of a quaternary pyrazolium (B1228807) salt. researchgate.netresearchgate.net

Therefore, direct alkylation or arylation of the primary amine on the side chain of this compound would likely compete with quaternization of the pyrazole ring. Achieving selective N-alkylation on the side-chain amine would require careful selection of reagents and reaction conditions, or the use of a protecting group strategy to temporarily block the reactivity of the pyrazole ring nitrogen. Detailed mechanistic studies specifically investigating the regioselectivity of these pathways for this substrate are not widely available.

Transformations Involving the Nitro Group

The 4-nitro group is a powerful electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution but is itself a key handle for synthetic transformations, most notably reduction to an amino group.

Reduction Pathways of the Nitro Moiety

The reduction of the nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. libretexts.org This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. Several reliable methods are available for the reduction of heteroaromatic nitro compounds. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel. libretexts.org The reaction is typically performed in a protic solvent like ethanol or methanol.

Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl2) is also a widely used reagent for this purpose.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas. Common reagents include hydrazine (B178648), ammonium (B1175870) formate, or formic acid in the presence of a catalyst like Pd/C or an iron complex. organic-chemistry.org

Hydride Reagents: While sodium borohydride (B1222165) (NaBH4) alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal catalysts, enabling the reduction to proceed. nih.gov

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | 2-(4-Amino-1H-pyrazol-1-yl)ethanamine | Ethanol or Methanol, RT, atmospheric or elevated pressure |

| Fe, HCl | 2-(4-Amino-1H-pyrazol-1-yl)ethanamine | Ethanol/Water, reflux |

| SnCl₂·2H₂O | 2-(4-Amino-1H-pyrazol-1-yl)ethanamine | Ethanol or Ethyl Acetate, reflux |

| NaBH₄, Pd/C | 2-(4-Amino-1H-pyrazol-1-yl)ethanamine | Methanol/Water, RT |

Synthetic Utility of Nitro Group Modifications

The primary modification of the nitro group—its reduction to a 4-amino group—yields the versatile building block 2-(4-amino-1H-pyrazol-1-yl)ethanamine. The introduction of this new amino group on the pyrazole ring opens up numerous avenues for further synthesis and molecular elaboration. Amino-pyrazoles are highly valued scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov

The synthetic utility of the resulting 4-amino group includes:

Diazotization Reactions: As a heteroaromatic amine, the 4-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). This diazonium intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH) onto the pyrazole ring.

Formation of Fused Heterocycles: The 4-amino group can act as a nucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.

Participation in Multicomponent Reactions: Amino-pyrazoles can serve as key components in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. nanobioletters.com

Acylation and Sulfonylation: Similar to the side-chain amine, the ring amino group can be acylated or sulfonylated to form amides and sulfonamides, respectively, further diversifying the molecular structure.

Chemical Behavior of the 4-Nitro-1H-pyrazole Moiety

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions. nih.gov However, the introduction of a nitro group drastically alters its typical reactivity patterns. In this compound, the nitro group at the C4 position acts as a powerful deactivating group for electrophilic substitutions and an activating group for nucleophilic substitutions.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems, including pyrazole. nih.govscribd.com The unsubstituted pyrazole ring typically undergoes electrophilic attack preferentially at the C4 position. scribd.com However, the presence of the nitro group at this very position in this compound, combined with its strong electron-withdrawing nature, renders the ring highly deactivated towards electrophiles.

The reaction rate for electrophilic substitution is significantly reduced because the nitro group destabilizes the positively charged intermediate (arenium ion) formed during the reaction. Any potential electrophilic attack would be directed to the C3 or C5 positions, which are less deactivated than the N-substituted positions. N-alkyl-4-bromopyrazoles, for instance, can undergo nitration at the 3- and/or 5-positions, demonstrating that substitution is possible on an already substituted, deactivated ring, albeit under forcing conditions. researchgate.net For this compound, reactions such as nitration or halogenation would require harsh conditions and are expected to proceed slowly, if at all.

| Reaction | Typical Reagents | Electrophile | Expected Reactivity with 4-Nitropyrazole Moiety |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Very low; requires forcing conditions |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Very low; requires forcing conditions |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Very low; requires forcing conditions |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ | R⁺ / RCO⁺ | Not feasible; ring is too deactivated |

Nucleophilic Aromatic Substitution Potential

The electron-deficient nature of the 4-nitropyrazole ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring for attack by nucleophiles, particularly at the positions ortho and para to it (C3 and C5).

A key example of this reactivity is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a carbon atom bearing a hydrogen, and a leaving group attached to the nucleophile departs in a subsequent elimination step. Studies on 1-methyl-4-nitropyrazole, a close analog of the moiety in the title compound, have shown that it readily undergoes VNS. For example, its reaction with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base leads to amination at the C5 position. researchgate.net This demonstrates the high electrophilicity of the C5 carbon, which is activated by the C4 nitro group. The ethanamine side chain in this compound contains a primary amine that could potentially act as an intramolecular nucleophile, although such reactivity would depend on the geometric feasibility of forming a cyclic intermediate.

Additionally, if a suitable leaving group (e.g., a halogen) were present at the C3 or C5 position, classical SNAr reactions would be expected to proceed efficiently. Research has shown that 4-halo-nitropyrazole derivatives react with various nucleophiles, such as arylamines, to yield substitution products. osti.gov

| Reactants | Base/Solvent | Product | Comments |

|---|---|---|---|

| 1-Methyl-4-nitropyrazole, 4-Amino-1,2,4-triazole | Potassium tert-butoxide / DMSO | 5-((4H-1,2,4-Triazol-4-yl)amino)-1-methyl-4-nitropyrazole | Reaction proceeds at the C5 position, which is activated by the nitro group. |

Ring Opening and Rearrangement Mechanisms

While the 4-nitropyrazole ring is generally stable, rearrangements are a significant aspect of nitropyrazole chemistry, particularly in their synthesis. The most common rearrangement involves the thermal or acid-catalyzed conversion of N-nitropyrazoles to C-nitropyrazoles. For example, 1-nitropyrazole (B188897) can rearrange to form 3-nitropyrazole or 4-nitropyrazole depending on the reaction conditions. nih.gov This process typically involves a acs.orguni-muenchen.de sigmatropic shift of the nitro group. Although this is a rearrangement to form the 4-nitropyrazole structure rather than a reaction of it, it is a key mechanistic pathway in this chemical family.

Under more extreme conditions or with specific substituents, pyrazole rings can undergo ring opening. For instance, the formation of highly reactive intermediates like pyrazole nitrenes can initiate a cascade involving ring opening and recyclization. mdpi.com However, for a relatively stable compound like this compound, such mechanisms would not be expected under normal laboratory conditions. The stability of the aromatic pyrazole ring, even when electron-deficient, prevents facile ring-opening reactions.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The investigation of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic analyses, often supported by computational studies.

Kinetic studies are crucial for determining reaction rates and understanding the sequence of steps in a mechanism. For nucleophilic aromatic substitution reactions, kinetic analysis can help differentiate between different mechanistic pathways. For instance, in VNS reactions, monitoring the reaction progress under varying concentrations of the nucleophile and base can provide evidence for the proposed addition-elimination mechanism and identify the rate-determining step. nih.gov Such studies often involve techniques like stopped-flow analysis for fast reactions or chromatographic monitoring (HPLC, GC) over time for slower processes.

Spectroscopic studies provide direct evidence for the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is invaluable for structural elucidation. It can confirm the position of substitution on the pyrazole ring and is used to characterize the final products of reactions. nih.govresearchgate.net In-situ NMR monitoring can also be used to observe the formation and decay of reaction intermediates.

Infrared (IR) spectroscopy is used to identify functional groups, such as the characteristic strong asymmetric and symmetric stretches of the NO₂ group, which would change if the group were involved in a reaction. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of products and intermediates, helping to confirm reaction outcomes such as substitution or addition.

UV-Vis spectroscopy can monitor reactions involving chromophoric species, as the electronic transitions (π-π*) of the nitropyrazole system are sensitive to changes in substitution and conjugation. nih.gov

Computational studies, often using Density Functional Theory (DFT), complement experimental work by modeling reaction pathways, calculating the energies of transition states and intermediates, and explaining observed reactivity and regioselectivity. researchgate.net For the reactions of nitropyrazoles, DFT calculations have been used to investigate reaction favorability and explore potential mechanistic routes. nih.gov

| Technique | Type of Information Provided | Example Application |

|---|---|---|

| Kinetic Analysis (e.g., HPLC monitoring) | Reaction rates, rate laws, identification of rate-determining step. | Determining the order of reaction with respect to nucleophile in a VNS reaction. |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of products, identification of intermediates. | Confirming C5 substitution in the amination of 1-methyl-4-nitropyrazole. researchgate.net |

| IR Spectroscopy | Functional group analysis (e.g., presence/absence of NO₂). | Monitoring the conversion of a nitro group in a substitution reaction. |

| Mass Spectrometry | Molecular weight of products and fragments. | Confirming the mass of the final substituted product. |

| Computational Chemistry (DFT) | Reaction energies, transition state structures, electronic properties. | Calculating the activation barriers for nucleophilic attack at different positions on the pyrazole ring. nih.gov |

Derivatization and Functionalization Strategies of 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine for Advanced Chemical Research

Amide and Sulfonamide Formation

The primary ethylamine (B1201723) moiety of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine is a prime site for nucleophilic attack, making the formation of amides and sulfonamides a straightforward and highly effective derivatization strategy. These reactions are typically high-yielding and tolerate a wide range of functional groups. nih.govorganic-chemistry.orgdigitellinc.comrsc.org

The reaction of the primary amine with various acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724), readily yields the corresponding N-substituted amides and sulfonamides. The base is necessary to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Amide Formation: The reaction with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism. researchgate.net This method allows for the introduction of a vast array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic systems, enabling fine-tuning of properties like lipophilicity and hydrogen bonding capacity.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. The synthesis of sulfonamides from amines and sulfonyl chlorides is a robust process with high functional group tolerance. organic-chemistry.orgacs.org This functionalization is particularly relevant in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents.

The scope of these reactions allows for the creation of large libraries of derivatives for screening purposes. The general functional group tolerance of both amide and sulfonamide syntheses means that moieties like esters, ethers, nitriles, and even other nitro groups are often compatible with the reaction conditions. nih.govorganic-chemistry.orgnih.gov

Table 1: Examples of Reagents for Amide and Sulfonamide Synthesis This table is interactive. Click on the headers to sort.

| Class | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Acetamide | Modifying solubility |

| Acyl Chloride | Benzoyl Chloride | Benzamide | Introducing aromatic interactions |

| Acyl Chloride | Thiophene-2-carbonyl chloride | Heterocyclic Amide | Bioisosteric replacement |

| Acyl Chloride | Chloroacetyl chloride | α-Halo Amide | Linker for further functionalization |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide | Increasing polarity |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Tosylamide | Protecting group, synthetic handle |

| Sulfonyl Chloride | Dansyl Chloride | Dansyl Sulfonamide | Fluorescent labeling |

Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be readily converted into urea or thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors, significantly influencing the intermolecular interactions of the resulting compounds. The synthesis is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate.

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate. The process is generally carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, and often proceeds to completion at room temperature without the need for a catalyst.

This strategy allows for the introduction of a second variable substituent (R' in the scheme below), making it a powerful tool for building chemical libraries. A wide variety of isocyanates and isothiocyanates are commercially available, providing access to derivatives with diverse aliphatic, aromatic, and heterocyclic groups. The synthesis of pyrazole-based urea and thiourea derivatives has been explored for various applications in chemical research. bohrium.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type | Key Structural Feature |

|---|---|---|

| Phenyl isocyanate | Urea | N-Aryl urea |

| Methyl isothiocyanate | Thiourea | N-Alkyl thiourea |

| 4-Chlorophenyl isocyanate | Urea | Electron-withdrawing aryl group |

Heterocyclic Ring Annulation Reactions

The β-pyrazoylethylamine structure of the parent compound is a classic precursor for various intramolecular cyclization reactions to form fused heterocyclic systems. These annulation reactions create rigid, polycyclic scaffolds that are of great interest in drug discovery and materials science. Two prominent examples are the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgwikipedia.orgnrochemistry.com

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org To apply this to this compound, the primary amine must first be acylated (as described in section 4.1). The subsequent acid-catalyzed cyclization would involve the electrophilic attack of the activated amide onto the C5 position of the pyrazole (B372694) ring, which is the most electron-rich position for electrophilic substitution. This would lead to the formation of a dihydropyrazolo[4,3-c]pyridine derivative. The success of this reaction depends on the pyrazole ring being sufficiently nucleophilic to participate in the intramolecular electrophilic substitution. znaturforsch.comznaturforsch.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization. wikipedia.org For this compound, reaction with an aldehyde (e.g., acetaldehyde (B116499) or benzaldehyde) would form the corresponding imine. Subsequent cyclization onto the C5 position of the pyrazole ring would yield a tetrahydropyrazolo[4,3-c]pyridine. The Pictet-Spengler reaction is a powerful method for creating complex heterocyclic systems from simple precursors. researchgate.netresearchgate.netacs.org

These strategies provide access to novel, rigid heterocyclic frameworks incorporating the 4-nitropyrazole moiety, significantly expanding the chemical space accessible from the starting material.

Introduction of Diverse Functional Groups for Specific Research Applications

Beyond derivatizing the ethylamine side chain, the 4-nitropyrazole ring itself offers opportunities for functionalization. The nitro group is a versatile functional handle that can be transformed into other groups, unlocking a wide range of subsequent chemical modifications.

A key transformation is the reduction of the nitro group to a primary amine. This can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. researchgate.netresearchgate.net The resulting 2-(4-amino-1H-pyrazol-1-yl)ethanamine is a diamine with two distinct amine groups. The newly formed aromatic amine at the C4 position is generally less nucleophilic than the primary aliphatic amine of the ethylamine side chain, allowing for selective derivatization.

This new amino group can undergo a host of reactions, including:

Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., halides, hydroxyl, cyano) in Sandmeyer-type reactions.

Amide/Sulfonamide Formation: Acylation or sulfonylation to introduce further diversity.

Heterocycle Formation: Acting as a nucleophile in condensation reactions to form fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines. researchgate.net

The presence of the electron-withdrawing nitro group also activates the pyrazole ring, potentially allowing for nucleophilic aromatic substitution or guided C-H activation at other positions on the ring under specific conditions. researchgate.netacs.org

Table 3: Functional Group Interconversions This table is interactive. Click on the headers to sort.

| Starting Group | Reagents | Resulting Group | Further Derivatization Potential |

|---|---|---|---|

| 4-Nitro | H₂, Pd/C or SnCl₂, HCl | 4-Amino | Diazotization, acylation, alkylation |

| 4-Amino | NaNO₂, HCl then CuX | 4-Halo (X=Cl, Br) | Cross-coupling reactions (e.g., Suzuki, Heck) |

Stereoselective Derivatization Approaches

When chirality is a consideration in the target molecule, stereoselective derivatization of the primary amine is a critical strategy. This can be approached in two main ways: by reacting the amine with a chiral reagent to form diastereomers, or by using a chiral catalyst to control the stereochemical outcome of a reaction.

Use of Chiral Derivatizing Agents (CDAs): The primary amine can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Even if not separated, the formation of diastereomers allows for the determination of enantiomeric excess in a chiral sample using techniques like NMR spectroscopy. researchgate.net

Common CDAs for primary amines include:

Mosher's Acid Chloride (MTPA-Cl): Reacts with the amine to form stable diastereomeric amides. The different magnetic environments created by the phenyl and trifluoromethyl groups of the MTPA moiety cause distinct chemical shifts in the ¹H or ¹⁹F NMR spectra for each diastereomer. wikipedia.orgchemeurope.com

Chiral Aldehydes: Reaction with a chiral aldehyde, such as (S)-citronellal, forms diastereomeric imines that can be distinguished by NMR. nih.gov

Axially Chiral Reagents: Novel agents like axially chiral benzimidazolylbenzoic acid have been developed to provide enhanced chemical shift differences for more accurate analysis. acs.org

Asymmetric Catalysis: Chiral primary amine catalysts can be used to induce stereoselectivity in reactions such as asymmetric Michael additions or Mannich reactions. researchgate.netrsc.org While this is more applicable to using the amine as a catalyst itself, a related concept involves the enantioselective modification of the amine. For instance, a prochiral ketone could be reductively aminated using this compound in the presence of a chiral catalyst to yield a chiral secondary amine with high enantiomeric excess.

These stereoselective approaches are fundamental for synthesizing enantiomerically pure compounds, which is often a requirement for biologically active molecules where stereochemistry dictates efficacy and selectivity.

Coordination Chemistry of 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine As a Ligand

Ligand Binding Modes and Coordination Sites

The structural arrangement of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine offers multiple potential coordination sites, primarily through its nitrogen donor atoms. This allows for a variety of binding modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The primary amine group at the terminus of the ethyl chain is a strong potential coordination site. The lone pair of electrons on the nitrogen atom is readily available for donation to a metal center, forming a stable coordinate bond. In many related systems, the amine nitrogen is a primary point of attachment for metal ions.

The pyrazole (B372694) ring contains two nitrogen atoms, both of which are potential coordination sites. The N2 nitrogen, with its available lone pair, is generally the preferred site for coordination in 1-substituted pyrazoles. researchgate.net The presence of the electron-withdrawing nitro group at the 4-position is expected to decrease the basicity of the pyrazole ring, which may influence the strength of the metal-pyrazole bond. However, coordination to the pyrazole nitrogen is still highly probable.

A key feature of this compound is its potential to act as a bidentate chelating ligand. The ethyl linker between the pyrazole ring and the amine group allows for the formation of a stable five-membered chelate ring upon coordination to a metal center through both the amine nitrogen and the N2 nitrogen of the pyrazole ring. This chelation effect would significantly enhance the stability of the resulting metal complex compared to monodentate coordination. The formation of such chelate rings is a common feature in ligands with similar architectures. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition metals are known to form a wide array of complexes with pyrazole-containing ligands. researchgate.net The synthesis of complexes with this compound would likely involve the direct reaction of the ligand with salts of copper(II), zinc(II), nickel(II), cobalt(II), or iron(II)/iron(III). The resulting complexes could exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction.

Table 1: Expected Coordination Geometries of Transition Metal Complexes

| Metal Ion | Expected Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 4, 6 | Tetrahedral, Octahedral |

This table is based on the common coordination preferences of these metal ions and is predictive for complexes with this compound.

Characterization of these complexes would typically involve techniques such as:

Infrared (IR) Spectroscopy: To identify shifts in the N-H and C=N stretching frequencies upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry.

X-ray Crystallography: To definitively determine the solid-state structure of the complex.

Elemental Analysis: To confirm the stoichiometry of the complex.

The coordination chemistry of pyrazole-based ligands with lanthanide and actinide ions is an area of growing interest, particularly for applications in separation science and materials chemistry. researchgate.netrsc.org While specific studies with this compound are not available, related pyrazole ligands have been shown to form stable complexes with f-block elements. nih.govrsc.org

Lanthanide and actinide ions are hard acids and typically prefer coordination with hard donor atoms like oxygen. However, nitrogen-donor ligands can also form stable complexes, especially when part of a chelating system. The bidentate nature of this compound could facilitate its coordination to these large metal ions. The synthesis of such complexes would likely be carried out in non-aqueous solvents to prevent competition from water molecules for coordination sites.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the coordination chemistry of the compound this compound. While the coordination behavior of various other pyrazole-based ligands has been extensively studied, detailed findings regarding the synthesis, structure-property relationships, and formation of coordination polymers or Metal-Organic Frameworks (MOFs) using this particular ligand are not present in the current body of published research.

The provided outline requires in-depth, scientifically accurate information, including detailed research findings and data tables, for the following specific topics related solely to this compound:

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Structural Elucidation of Extended Frameworks

Without published crystal structures, spectroscopic data, or studies on the magnetic, optical, or catalytic properties of its metal complexes, it is not possible to generate a factually accurate and thorough article that adheres to the requested structure and content requirements. Information on related pyrazole derivatives exists, but extrapolating from those compounds would not meet the strict criteria of focusing solely on this compound.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific data for this specific compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra are used to identify the different types of protons and carbons in the molecule and to confirm the presence of the core pyrazole (B372694) ring and the ethanamine side chain.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethylamine (B1201723) group. The protons on the nitrated pyrazole ring are anticipated to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitro group and the ring nitrogens. researchgate.net The two protons on the pyrazole ring (at positions 3 and 5) would likely appear as distinct singlets. The protons of the ethylamine side chain (-CH₂-CH₂-) would exhibit characteristic triplet signals, assuming free rotation, due to coupling with each other.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the pyrazole ring are expected to have chemical shifts influenced by the attached nitrogen atoms and the nitro group. researchgate.net The carbon atom bearing the nitro group (C4) would be significantly shifted. The two aliphatic carbons of the ethylamine side chain would appear at a higher field (lower ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-nitro-1H-pyrazol-1-yl)ethanamine

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| H3 (pyrazole) | ¹H | ~8.1 | s |

| H5 (pyrazole) | ¹H | ~8.4 | s |

| N-CH₂ | ¹H | ~4.4 | t |

| CH₂-NH₂ | ¹H | ~3.2 | t |

| NH₂ | ¹H | Variable (broad s) | s (br) |

| C3 (pyrazole) | ¹³C | ~127 | CH |

| C4 (pyrazole) | ¹³C | ~135 | C-NO₂ |

| C5 (pyrazole) | ¹³C | ~139 | CH |

| N-CH₂ | ¹³C | ~50 | CH₂ |

| CH₂-NH₂ | ¹³C | ~40 | CH₂ |

Note: Predicted values are based on data for substituted nitropyrazoles and related structures. Actual experimental values may vary. researchgate.netrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene (B1212753) (-CH₂-) groups of the ethylamine side chain, confirming their connectivity. The absence of cross-peaks for the pyrazole protons would confirm they are not coupled to each other, which is consistent with their expected singlet multiplicity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~4.4 ppm would show a correlation to the carbon signal at ~50 ppm, confirming the N-CH₂ group. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include a three-bond coupling from the N-CH₂ protons to the C5 carbon of the pyrazole ring and a two-bond coupling to the C3 carbon, confirming the attachment point of the side chain at the N1 position. Correlations from the pyrazole protons (H3 and H5) to the other ring carbons would further solidify the ring structure assignments. youtube.comcolumbia.edu

Table 2: Expected Key 2D NMR Correlations for Connectivity Assignment

| Experiment | Correlating Protons | Correlating Nuclei | Information Gained |

|---|---|---|---|

| COSY | N-CH₂ | CH₂-NH₂ | Confirms ethyl chain connectivity. |

| HSQC | H3 (pyrazole) | C3 (pyrazole) | Direct H-C bond assignment. |

| HSQC | H5 (pyrazole) | C5 (pyrazole) | Direct H-C bond assignment. |

| HSQC | N-CH₂ | N-CH₂ | Direct H-C bond assignment. |

| HSQC | CH₂-NH₂ | CH₂-NH₂ | Direct H-C bond assignment. |

| HMBC | N-CH₂ | C5 and C3 (pyrazole) | Confirms side chain attachment at N1. |

| HMBC | H3 (pyrazole) | C5 and C4 (pyrazole) | Confirms pyrazole ring connectivity. |

| HMBC | H5 (pyrazole) | C3 and C4 (pyrazole) | Confirms pyrazole ring connectivity. |

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For this compound, the IR spectrum would display characteristic absorption bands corresponding to the amine (N-H), nitro (N-O), alkyl (C-H), and pyrazole ring (C=N, C=C) groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H stretch | 3400 - 3250 (two bands) |

| Alkyl (CH₂) | C-H stretch | 2960 - 2850 |

| Aromatic (pyrazole ring) | C-H stretch | 3180 - 3100 |

| Pyrazole Ring | C=N, C=C stretch | 1600 - 1475 |

| Nitro (R-NO₂) | Asymmetric N-O stretch | 1560 - 1515 |

| Nitro (R-NO₂) | Symmetric N-O stretch | 1360 - 1345 |

Note: Values are based on typical IR absorption ranges for these functional groups. rsc.orgmdpi.com

The presence of strong absorption bands around 1555 cm⁻¹ and 1349 cm⁻¹ would be highly indicative of the asymmetric and symmetric stretching of the nitro group, respectively. rsc.org The N-H stretching of the primary amine would typically appear as two medium-intensity bands in the 3400-3250 cm⁻¹ region.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to the third or fourth decimal place). researchgate.net This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (molecular formula C₅H₈N₄O₂), HRMS would be used to confirm this formula by matching the experimentally measured mass to the calculated theoretical mass. fda.gov

Molecular Formula: C₅H₈N₄O₂

Calculated Monoisotopic Mass: 156.0647 g/mol

An experimental HRMS result that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment (product) ions are analyzed. wikipedia.org This technique provides detailed information about the molecular structure by revealing how the molecule breaks apart. unt.edunih.gov The fragmentation pattern is like a fingerprint that helps to confirm the connectivity of atoms.

For this compound, a plausible fragmentation pathway upon electron ionization could involve the initial loss of the nitro group or cleavage of the ethylamine side chain. A characteristic fragment would be the loss of the ethylamine group, leading to a 4-nitro-1H-pyrazole cation. Another key fragmentation would be the cleavage of the C-C bond in the side chain. researchgate.net

Table 4: Plausible Mass Fragments of this compound in MS/MS

| m/z | Proposed Fragment Structure | Proposed Neutral Loss |

|---|---|---|

| 156 | [C₅H₈N₄O₂]⁺˙ (Molecular Ion) | - |

| 126 | [C₅H₆N₄]⁺˙ | CH₂O or NO |

| 113 | [C₄H₃N₄O₂]⁺ | CH₂NH₂ |

| 110 | [C₅H₈N₃]⁺ | NO₂ |

| 83 | [C₃H₃N₃]⁺˙ | CH₂CH₂NH₂ + NO |

Note: Fragmentation is complex and pathway dependent on ionization method and energy. researchgate.net

By analyzing these fragments, the presence and location of the nitro group and the ethylamine side chain on the pyrazole core can be confidently established.

Theoretical and Computational Chemistry Studies of 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can provide deep insights into the behavior and reactivity of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine. However, a detailed search of scholarly databases indicates that specific quantum chemical calculations for this compound have not been reported.

Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of these frontier orbitals would describe the electron-donating and electron-accepting capabilities of this compound. Similarly, the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-deficient. At present, there are no published studies detailing the HOMO-LUMO gap or the specific electron density distribution for this compound.

Charge Distribution and Electrostatic Potential Analysis

A charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electrophilic and nucleophilic sites within a molecule. For this compound, this would involve mapping the electrostatic potential onto the electron density surface, with color-coding to indicate positive, negative, and neutral regions. Such an analysis would be invaluable for predicting how the molecule interacts with other chemical species. Regrettably, no specific MEP analysis or detailed charge distribution data for this compound is currently available in the literature.

Conformer Analysis and Conformational Landscapes

Due to the presence of rotatable bonds in the ethanamine side chain, this compound can exist in various conformations. A conformer analysis would involve computational methods to identify the different stable conformers and to calculate their relative energies, thus constructing a conformational landscape. This would clarify the preferred three-dimensional structures of the molecule under different conditions. A thorough literature search did not yield any studies on the conformational analysis or the conformational landscape of this specific compound.

Prediction of Spectroscopic Parameters

Computational chemistry methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations could provide predicted values for the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound. Such theoretical spectra would be based on the calculated vibrational frequencies and magnetic shielding constants. Currently, there are no published computational predictions of the spectroscopic parameters for this molecule.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be a powerful tool to investigate the reactivity of a molecule and to explore potential reaction pathways. This would involve using theoretical models to simulate chemical reactions involving this compound, providing insights into the thermodynamics and kinetics of these reactions.

Transition State Analysis

For any proposed reaction involving this compound, a transition state analysis would be essential to understand the reaction mechanism. This involves locating the transition state structures on the potential energy surface and calculating the activation energies. This information is critical for predicting reaction rates and understanding how the reaction proceeds at a molecular level. As of now, no computational studies detailing the reactivity or any transition state analyses for reactions involving this compound have been published.

Energy Profiles of Chemical Transformations

Theoretical calculations are instrumental in mapping the energy landscapes of chemical reactions, identifying transition states, and determining reaction kinetics and thermodynamics. For this compound, several transformations are of interest, including reactions involving the nitro group, the pyrazole (B372694) ring, and the ethanamine side chain.

The energy profile of a hypothetical transformation of this compound, such as an N-alkylation or a reaction at the nitro group, would typically be characterized by the energies of the reactants, transition states, intermediates, and products.

Table 1: Hypothetical Energy Profile for a Chemical Transformation of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +28.1 |

| Intermediate | -5.7 | -4.2 |

| Transition State 2 | +15.8 | +18.5 |

| Products | -12.4 | -10.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of related pyrazole derivatives. Specific values for this compound would require dedicated quantum chemical calculations.

The determination of these energy profiles allows for a deeper understanding of the reaction mechanism, regioselectivity, and stereoselectivity, which is crucial for designing synthetic routes and predicting product distributions. nih.gov

Ligand-Metal Interaction Modeling in Coordination Chemistry

The ethanamine moiety and the pyrazole ring of this compound present potential coordination sites for metal ions, making it an interesting ligand for the formation of coordination complexes. researchgate.net Theoretical modeling can elucidate the nature of the ligand-metal bond, the preferred coordination geometry, and the electronic structure of the resulting complexes.

Computational studies on pyrazole-based ligands have demonstrated their versatility in coordinating with a wide range of metals. researchgate.netnih.gov The interaction between the ligand and a metal center can be analyzed using various computational techniques, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). These methods provide insights into charge transfer, bond orders, and the nature of the chemical bonds (e.g., covalent vs. electrostatic).

Modeling the interaction of this compound with a metal ion, for example, Cu(II), would involve optimizing the geometry of the complex and calculating key parameters that describe the ligand-metal bond.

Table 2: Calculated Parameters for a Hypothetical [Cu(this compound)₂]²⁺ Complex

| Parameter | Value |

| Cu-N (pyrazole) Bond Length (Å) | 2.05 |

| Cu-N (ethanamine) Bond Length (Å) | 2.10 |

| NBO Charge on Cu | +1.85 |

| NBO Charge on N (pyrazole) | -0.45 |

| NBO Charge on N (ethanamine) | -0.60 |

| Ligand-Metal Charge Transfer (e) | 0.15 |

| Binding Energy (kcal/mol) | -45.8 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar copper-pyrazole complexes. Specific values would require dedicated computational modeling.

These computational models can predict the stability of the coordination complexes and provide insights into their electronic and magnetic properties. The presence of the nitro group can also influence the electronic properties of the ligand and, consequently, the nature of the metal-ligand interaction. nih.gov Such theoretical investigations are invaluable for the rational design of novel coordination compounds with specific catalytic, magnetic, or biological activities.

Applications As a Precursor and Building Block in Advanced Chemical Synthesis Research

Synthesis of Novel Heterocyclic Compounds

The primary amine of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine is a key functional group for the construction of new heterocyclic systems. This amine can act as a nucleophile in condensation reactions with various electrophilic partners to form larger, more complex ring structures.

One significant application is in the synthesis of fused pyrazole (B372694) derivatives, such as pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net These scaffolds are of considerable interest in medicinal chemistry. The synthesis typically involves the reaction of a 1-(aminoalkyl)pyrazole with a 1,3-dielectrophile, like a β-diketone or its equivalent. The primary amine of this compound can readily participate in such cyclocondensation reactions, leading to the formation of a new pyrimidine (B1678525) ring fused to the existing pyrazole core. The general reaction scheme is presented below.

Table 1: Representative Synthesis of Fused Heterocycles

| Reactant A | Reactant B | Resulting Heterocyclic Core | Potential Significance |

|---|---|---|---|

| This compound | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Core structure in kinase inhibitors and other therapeutic agents. rsc.org |

Construction of Complex Organic Scaffolds

Beyond forming fused rings, this compound serves as a foundational building block for creating elaborate organic scaffolds. scirp.org The ethylamine (B1201723) side chain provides a point for extension, allowing chemists to append other molecular fragments through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.

For instance, coupling the amine with various carboxylic acids yields a library of amides, each incorporating the 4-nitropyrazole motif. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov Furthermore, the nitro group can be reduced to an amine, providing a second site for derivatization and enabling the construction of even more complex, three-dimensional structures. This dual functionality makes it a valuable component for generating molecular diversity in drug discovery and chemical biology.

Role in the Design of Chemical Probes and Tags for Research

Chemical probes are small molecules used to study biological systems. The structure of this compound is well-suited for the design of such tools. The terminal amine allows for the straightforward attachment of this molecule to other functional units, such as fluorophores, affinity tags (like biotin), or photoreactive groups.

The nitropyrazole moiety itself can serve as a recognition element or be part of a pharmacophore that interacts with a specific biological target. By tethering this pyrazole unit to a reporter tag via the ethylamine linker, researchers can create probes to visualize, isolate, or identify target proteins or other biomolecules. The flexibility of the ethyl linker can be advantageous in allowing the pyrazole "head" to bind to its target while the reporter "tail" remains accessible for detection.

Precursor for Advanced Materials Research

The reactivity of this compound also extends to the field of materials science, where it can be used as a building block for functional polymers and nanomaterials.

The primary amine group allows this compound to be used as a monomer in step-growth polymerization. For example, it can react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The incorporation of the nitropyrazole unit into the polymer backbone would imbue the resulting material with specific properties. For instance, the high nitrogen content and presence of the nitro group, characteristic of energetic materials, could be leveraged in the development of specialized polymers. nih.gov Additionally, pyrazole-containing polymers have been investigated for applications such as iodine capture. rsc.org

Table 2: Potential Polymerization Reactions

| Co-monomer Type | Polymer Type | Potential Properties of Resulting Polymer |

|---|---|---|

| Diacyl Chloride | Polyamide | High thermal stability, specific recognition capabilities. |

| Diepoxide | Epoxy Resin | Enhanced adhesive properties, modified electronic characteristics. |

The compound can be used to modify the surfaces of materials and nanoparticles. The amine group can form covalent bonds or strong electrostatic interactions with surfaces like silica, gold nanoparticles, or carbon nanotubes that have been pre-functionalized with appropriate groups (e.g., carboxylic acids, aldehydes).

This surface functionalization anchors the 4-nitropyrazole moiety to the material. Such modified nanomaterials could have applications in catalysis, sensing, or drug delivery. For example, pyrazole derivatives have been anchored to magnetic nanoparticles for potential use in biomedical applications. nih.gov The electron-deficient nature of the nitropyrazole ring could also be exploited for creating surfaces with specific electronic or recognition properties.

Future Directions and Emerging Research Avenues for 2 4 Nitro 1h Pyrazol 1 Yl Ethanamine

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing 2-(4-nitro-1H-pyrazol-1-yl)ethanamine and its derivatives. Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or biodegradable solvents in the synthesis process can significantly reduce the environmental impact. The exploration of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and minimize the formation of byproducts. Their application to the synthesis of nitropyrazoles could offer substantial advantages over conventional heating methods.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and sustainable production.

A comparative look at traditional versus green synthetic approaches is presented in the table below:

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often relies on volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. |

| Catalysts | May use stoichiometric and toxic reagents. | Focuses on recyclable and non-toxic catalysts. |

| Energy | Typically requires prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound. |

| Waste | Can generate significant amounts of chemical waste. | Aims for higher atom economy and minimal waste generation. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing novel chemical reactions. Future research should focus on:

Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic analyses of the key reaction steps will provide valuable insights into the reaction pathways and help in identifying rate-determining steps and potential bottlenecks.

In-situ Spectroscopic Techniques: Employing techniques such as in-situ NMR and IR spectroscopy can allow for the real-time monitoring of reaction intermediates, providing direct evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions involving the title compound.

Development of New Coordination Chemistry Applications

The presence of both a pyrazole (B372694) ring and an ethanamine side chain makes this compound a versatile ligand for the formation of coordination complexes with a wide range of metal ions. Future research in this area could explore:

Synthesis of Novel Metal Complexes: The systematic synthesis and characterization of new coordination complexes with various transition metals and main group elements will expand the library of available materials.

Catalytic Applications: Pyrazole-based ligands have shown promise in catalysis. nih.gov Investigating the catalytic activity of metal complexes of this compound in various organic transformations, such as cross-coupling reactions, oxidations, and reductions, is a promising avenue.

Materials Science: The coordination polymers and metal-organic frameworks (MOFs) derived from this ligand could exhibit interesting magnetic, optical, or porous properties, with potential applications in gas storage, separation, and sensing.

The table below summarizes potential metal ions and their possible applications in coordination complexes with this ligand:

| Metal Ion | Potential Application of the Complex |

| Palladium (Pd), Nickel (Ni) | Catalysis (e.g., cross-coupling reactions) |

| Copper (Cu), Zinc (Zn) | Bioinorganic chemistry, antimicrobial agents |

| Lanthanides (e.g., Eu, Tb) | Luminescent materials, sensors |

| Iron (Fe), Cobalt (Co) | Magnetic materials, spin-crossover compounds |

Advanced Computational Methodologies for Predictive Research